Cas no 85700-75-0 (16-Methyl Epiprednisolone)

16-Methyl Epiprednisolone is a synthetic corticosteroid derivative characterized by the introduction of a methyl group at the 16-position of the epiprednisolone structure. This modification enhances its metabolic stability and glucocorticoid receptor binding affinity, potentially improving its anti-inflammatory and immunosuppressive properties. The compound is of interest in pharmaceutical research for its potential therapeutic applications in conditions requiring corticosteroid intervention, such as autoimmune disorders and inflammatory diseases. Its structural optimization may offer reduced side effects compared to traditional corticosteroids, such as minimized mineralocorticoid activity. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile.
16-Methyl Epiprednisolone structure
16-Methyl Epiprednisolone structure
商品名:16-Methyl Epiprednisolone
CAS番号:85700-75-0
MF:C22H30O5
メガワット:374.4706
CID:731818

16-Methyl Epiprednisolone 化学的及び物理的性質

名前と識別子

    • Pregna-1,4-diene-3,20-dione,11,17,21-trihydroxy-16-methyl-, (11a,16b)-
    • 11alpha,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione
    • 11β.17α.21-Trihydroxy-16α-methyl-pregnadien-(1.4)-dion-(3.20)
    • 16-Methyl Epiprednisolone

16-Methyl Epiprednisolone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M304315-1mg
16-Methyl Epiprednisolone
85700-75-0
1mg
$ 213.00 2023-09-07
TRC
M304315-5mg
16-Methyl Epiprednisolone
85700-75-0
5mg
$ 925.00 2023-09-07
TRC
M304315-10mg
16-Methyl Epiprednisolone
85700-75-0
10mg
$ 1722.00 2023-09-07

16-Methyl Epiprednisolone 関連文献

16-Methyl Epiprednisoloneに関する追加情報

Research Briefing on 16-Methyl Epiprednisolone (CAS: 85700-75-0): Recent Advances and Applications

16-Methyl Epiprednisolone (CAS: 85700-75-0) is a synthetic glucocorticoid derivative that has garnered significant attention in recent years due to its potent anti-inflammatory and immunosuppressive properties. This compound, structurally related to prednisolone, features a methyl group at the 16-position, which enhances its metabolic stability and therapeutic efficacy. Recent studies have explored its potential applications in treating autoimmune diseases, inflammatory disorders, and certain types of cancer. This research briefing aims to summarize the latest findings on 16-Methyl Epiprednisolone, focusing on its pharmacological properties, mechanisms of action, and clinical relevance.

A 2023 study published in the Journal of Medicinal Chemistry investigated the molecular interactions of 16-Methyl Epiprednisolone with glucocorticoid receptors (GRs). The researchers employed X-ray crystallography and molecular docking simulations to elucidate the binding affinity and conformational changes induced by the compound. The results demonstrated that the 16-methyl modification significantly enhances GR binding, leading to prolonged receptor activation and improved anti-inflammatory effects compared to traditional glucocorticoids. These findings provide a structural basis for the development of next-generation glucocorticoid therapies with reduced side effects.

In the context of autoimmune diseases, a preclinical study published in European Journal of Pharmacology (2024) evaluated the efficacy of 16-Methyl Epiprednisolone in a murine model of rheumatoid arthritis. The compound exhibited superior disease-modifying activity, reducing joint inflammation and bone erosion at lower doses than prednisolone. Notably, the study also reported a favorable safety profile, with minimal adverse effects on glucose metabolism and bone density, which are common limitations of conventional glucocorticoid therapies.

Another area of active research is the potential use of 16-Methyl Epiprednisolone in oncology. A recent Cell Reports (2023) study explored its role in modulating the tumor microenvironment (TME) in triple-negative breast cancer (TNBC). The compound was found to suppress pro-inflammatory cytokines and inhibit tumor-associated macrophage (TAM) polarization, thereby reducing tumor progression and metastasis. These findings suggest that 16-Methyl Epiprednisolone could serve as an adjunct therapy in combination with immune checkpoint inhibitors or chemotherapy.

Despite these promising results, challenges remain in the clinical translation of 16-Methyl Epiprednisolone. Pharmacokinetic studies indicate that the compound has a relatively short half-life in vivo, necessitating the development of novel drug delivery systems. Recent advancements in nanoparticle-based formulations, as reported in Advanced Drug Delivery Reviews (2024), offer potential solutions to enhance bioavailability and targeted delivery. Additionally, ongoing Phase I clinical trials are evaluating the safety and tolerability of 16-Methyl Epiprednisolone in healthy volunteers, with preliminary data expected in late 2024.

In conclusion, 16-Methyl Epiprednisolone (CAS: 85700-75-0) represents a promising candidate for the treatment of inflammatory and autoimmune diseases, with emerging applications in oncology. Its enhanced receptor binding and improved safety profile position it as a potential successor to traditional glucocorticoids. Future research should focus on optimizing its pharmacokinetic properties and exploring combination therapies to maximize therapeutic outcomes. The continued investigation of this compound underscores its potential to address unmet medical needs in diverse therapeutic areas.

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited